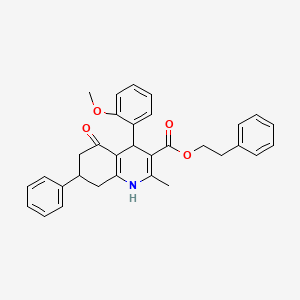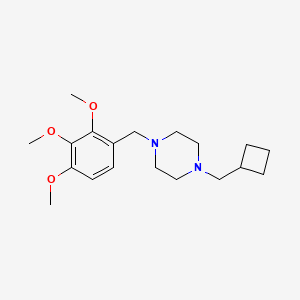![molecular formula C18H22O2 B5116613 1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene), commonly known as Bis(3-methylphenyl) 1,4-butanediol, is a synthetic organic compound with the molecular formula C22H26O2. It is a white crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) 1,4-butanediol is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also undergo various chemical reactions such as oxidation, reduction, and esterification.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) 1,4-butanediol has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin irritation and eye damage.
Advantages and Limitations for Lab Experiments
Bis(3-methylphenyl) 1,4-butanediol has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as it is not very reactive and requires the use of a catalyst in most reactions.
Future Directions
There are several future directions for the use of Bis(3-methylphenyl) 1,4-butanediol in scientific research. One potential application is in the synthesis of novel materials with unique properties. It can also be used as a building block in the synthesis of new drugs and pharmaceuticals. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of Bis(3-methylphenyl) 1,4-butanediol involves the reaction of 3-methylphenol with 1,4-butanediol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity of the product can be enhanced through various purification techniques.
Scientific Research Applications
Bis(3-methylphenyl) 1,4-butanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. This compound is also used as a building block in the synthesis of various other organic compounds. It has been used in the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
1-methyl-3-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-7-5-9-17(13-15)19-11-3-4-12-20-18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOANRPEFWMIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)


![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)